molecular formula C15H14BrNO3 B386842 4-bromo-N-(2,4-dimethoxyphenyl)benzamide CAS No. 325471-68-9

4-bromo-N-(2,4-dimethoxyphenyl)benzamide

Cat. No.: B386842
CAS No.: 325471-68-9
M. Wt: 336.18g/mol
InChI Key: OIVFDOPNUZCBER-UHFFFAOYSA-N
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Description

4-bromo-N-(2,4-dimethoxyphenyl)benzamide is a chemical compound with the molecular formula C15H14BrNO3 . It is a derivative of benzamide .


Synthesis Analysis

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a bromine atom at the 4-position and a 2,4-dimethoxyphenyl group attached to the nitrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that benzamide derivatives can participate in a variety of chemical reactions, including those involving FGFR1 inhibition .

Scientific Research Applications

FGFR1 Inhibitors for Lung Cancer Treatment

4-bromo-N-(2,4-dimethoxyphenyl)benzamide derivatives have been synthesized and evaluated as fibroblast growth factor receptor-1 (FGFR1) inhibitors. These compounds, particularly compound C9, demonstrated inhibitory effects on non-small cell lung cancer (NSCLC) cell lines. Compound C9 induced cellular apoptosis and inhibited the phosphorylation of FGFR1, suggesting its potential as a lead compound for NSCLC treatment (Xie et al., 2018).

Antipsychotic Agents

This compound and its analogs have been synthesized and studied for their antidopaminergic properties. These compounds, particularly (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, showed potential as antipsychotic agents, with implications for lower extrapyramidal side effects (Högberg et al., 1990).

Carbonic Anhydrase Inhibition

Novel bromophenols, including derivatives of (2-bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone, have been synthesized and shown to inhibit human carbonic anhydrase II. These compounds could serve as leads for developing new inhibitors for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Crystal Structure and Theoretical Studies

The crystal structure and theoretical studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide, a related compound, have been carried out, providing insights into its molecular structure and potential applications in the synthesis of phenanthridinone derivatives (Polo et al., 2019).

Bischler-Napieralski Reaction

This compound derivatives have been utilized in the Bischler-Napieralski reaction to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles. This reaction pathway has implications in the synthesis of various pharmaceutical compounds (Browne et al., 1981).

Electrogenic Nickel(I) Tetramethylcyclam Catalysis

This compound derivatives have been involved in studies related to electrogenic nickel(I) tetramethylcyclam catalysis, specifically in the dimerization of propargyl bromoethers to tetrahydrofuran derivatives (Esteves et al., 2007).

Antifungal Activity

N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown antifungal activity against phytopathogenic fungi and yeast, suggesting their potential use in agricultural or pharmaceutical applications (Ienascu et al., 2018).

Future Directions

While specific future directions for the study of 4-bromo-N-(2,4-dimethoxyphenyl)benzamide are not mentioned in the search results, the development of its derivatives as novel FGFR1 inhibitors for the treatment of NSCLC suggests potential avenues for future research .

Properties

IUPAC Name

4-bromo-N-(2,4-dimethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-12-7-8-13(14(9-12)20-2)17-15(18)10-3-5-11(16)6-4-10/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVFDOPNUZCBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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